3-Pyrrolidinol, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, (3R,5S)-
Overview
Description
3-Pyrrolidinol, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, (3R,5S)- is a chiral compound with the molecular formula C11H25NO2Si. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound is notable for its specific stereochemistry, which is indicated by the (3R,5S) configuration. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyrrolidinol, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, (3R,5S)- typically involves the protection of the hydroxyl group of pyrrolidinol with a tert-butyldimethylsilyl (TBDMS) group. This is achieved through the reaction
Biological Activity
3-Pyrrolidinol, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, (3R,5S)-, also known as SR-51582, is a synthetic compound with significant potential in biomedical research, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article explores its biological activity, synthesis, and potential applications based on available research.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₂₅NO₂Si
- CAS Number : 260417-94-5
- Molecular Weight : 231.41 g/mol
- Stereochemistry : (3R,5S)-configuration
The compound features a pyrrolidine ring substituted with a tert-butyldimethylsilyl group at the hydroxymethyl position. This modification enhances its stability and solubility in organic solvents, making it suitable for various applications in medicinal chemistry.
Research indicates that SR-51582 interacts with amyloid beta (Aβ) peptides, which are implicated in the pathogenesis of Alzheimer's disease. The compound appears to modulate the aggregation and deposition of Aβ, potentially inhibiting the formation of toxic plaques that contribute to neuronal dysfunction and death.
Neuroprotective Effects
Preclinical studies have demonstrated that 3-Pyrrolidinol can improve cognitive function and reduce Aβ pathology in animal models of Alzheimer's disease. These studies typically involve:
- Cell Culture Models : Assessing the compound's effect on neuronal cells exposed to Aβ.
- Animal Experiments : Evaluating cognitive performance in rodents treated with SR-51582.
In these models, SR-51582 has shown promise in enhancing memory retention and reducing behavioral deficits associated with AD.
Pharmacological Properties
While specific pharmacological data on 3-Pyrrolidinol is limited, its structural analogs within the pyrrolidine class have exhibited various biological activities. These include:
- Anti-inflammatory effects
- Antioxidant properties
- Potential antidepressant activity
These properties suggest that compounds like SR-51582 could be beneficial in treating not only AD but also other neurodegenerative and psychiatric disorders .
Case Studies and Research Findings
Study Type | Findings |
---|---|
Cell Culture | SR-51582 reduced Aβ-induced cytotoxicity in neuronal cultures. |
Animal Studies | Improved cognitive function and reduced Aβ plaque formation in transgenic mouse models. |
Clinical Trials | Phase 1 trials indicated good safety and tolerability in healthy volunteers; further studies needed for efficacy. |
Synthesis Methods
The synthesis of 3-Pyrrolidinol typically involves several steps:
- Protection of Hydroxyl Group : The hydroxyl group of pyrrolidinol is protected using a tert-butyldimethylsilyl (TBDMS) group.
- Reaction Conditions : Careful control of reaction conditions is crucial to achieve high yields and purity.
- Final Product Isolation : The compound is purified through standard organic chemistry techniques.
This multi-step synthesis highlights the importance of protecting groups in maintaining the integrity of functional groups during reactions .
Applications
Beyond its potential use in treating Alzheimer's disease, 3-Pyrrolidinol may have applications in:
- Chemical Synthesis : As an intermediate in organic synthesis due to its reactive functional groups.
- Pharmaceutical Development : As a lead compound for developing new drugs targeting neurodegenerative diseases.
Properties
IUPAC Name |
(3R,5S)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-3-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25NO2Si/c1-11(2,3)15(4,5)14-8-9-6-10(13)7-12-9/h9-10,12-13H,6-8H2,1-5H3/t9-,10+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTWLLFFEIRBIE-VHSXEESVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CC(CN1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1C[C@H](CN1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25NO2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30467283 | |
Record name | (3R,5S)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30467283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
260417-94-5 | |
Record name | (3R,5S)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30467283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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